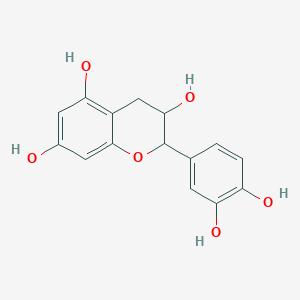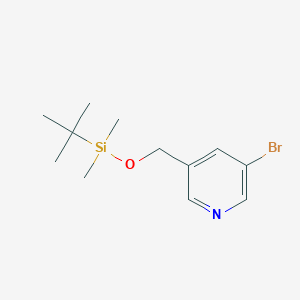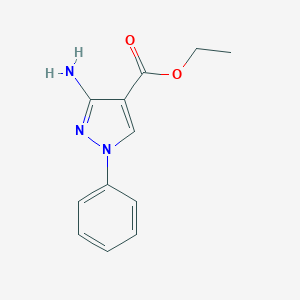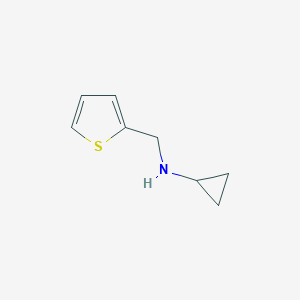
2,4,6-トリクロロ-5-イソプロピルピリミジン
説明
2,4,6-Trichloro-5-isopropylpyrimidine is a heterocyclic organic compound with the molecular formula C7H7Cl3N2 It is characterized by the presence of three chlorine atoms and an isopropyl group attached to a pyrimidine ring
科学的研究の応用
2,4,6-Trichloro-5-isopropylpyrimidine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an antimicrobial agent due to its ability to disrupt microbial cell membranes.
Medicine: Explored for its potential use in drug development, particularly in the design of antiviral and anticancer agents.
Industry: Utilized in the production of agrochemicals and other specialty chemicals.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,6-Trichloro-5-isopropylpyrimidine typically involves the chlorination of 5-isopropylpyrimidine. One common method includes the reaction of 5-isopropylpyrimidine with chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction is carried out under controlled temperature and pressure conditions to ensure selective chlorination at the 2, 4, and 6 positions on the pyrimidine ring.
Industrial Production Methods
In an industrial setting, the production of 2,4,6-Trichloro-5-isopropylpyrimidine may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis. Additionally, purification steps such as recrystallization or distillation are employed to obtain the compound in high purity.
化学反応の分析
Types of Reactions
2,4,6-Trichloro-5-isopropylpyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of different derivatives.
Reduction Reactions: The compound can be reduced to form less chlorinated pyrimidine derivatives.
Oxidation Reactions: Oxidative conditions can lead to the formation of more complex pyrimidine structures.
Common Reagents and Conditions
Substitution: Reagents like sodium methoxide or ammonia in solvents such as ethanol or water.
Reduction: Hydrogen gas in the presence of palladium on carbon (Pd/C) as a catalyst.
Oxidation: Potassium permanganate or hydrogen peroxide under acidic or basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield 2,4,6-triamino-5-isopropylpyrimidine, while reduction may produce 2,4-dichloro-5-isopropylpyrimidine.
作用機序
The mechanism of action of 2,4,6-Trichloro-5-isopropylpyrimidine involves its interaction with specific molecular targets. In biological systems, it may inhibit enzyme activity by binding to active sites or altering protein conformation. The compound’s chlorinated structure allows it to interact with cellular membranes, potentially leading to increased permeability and disruption of cellular processes.
類似化合物との比較
Similar Compounds
2,4,6-Trichloropyrimidine: Lacks the isopropyl group, making it less hydrophobic and potentially less effective in certain applications.
2,4-Dichloro-5-isopropylpyrimidine: Contains fewer chlorine atoms, which may affect its reactivity and biological activity.
5-Isopropylpyrimidine: Does not have any chlorine atoms, resulting in significantly different chemical properties and applications.
Uniqueness
2,4,6-Trichloro-5-isopropylpyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of both chlorine atoms and an isopropyl group enhances its versatility as a synthetic intermediate and its potential efficacy in various applications.
特性
IUPAC Name |
2,4,6-trichloro-5-propan-2-ylpyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7Cl3N2/c1-3(2)4-5(8)11-7(10)12-6(4)9/h3H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVPSTWNQGHUOJP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C(N=C(N=C1Cl)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7Cl3N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40290125 | |
| Record name | 2,4,6-trichloro-5-isopropylpyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40290125 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1780-42-3 | |
| Record name | 2,4,6-Trichloro-5-(1-methylethyl)pyrimidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1780-42-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | NSC 66904 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001780423 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1780-42-3 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=66904 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2,4,6-trichloro-5-isopropylpyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40290125 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


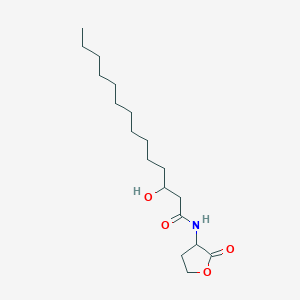



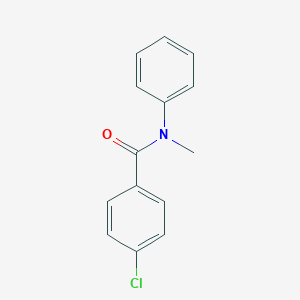
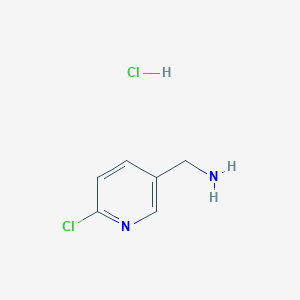
![2-Mercaptobenzo[D]oxazole-4-carboxylic acid](/img/structure/B175391.png)
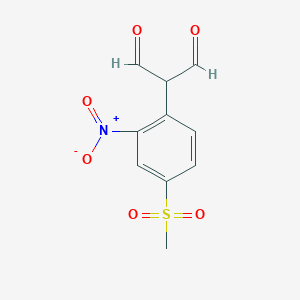
![Ethyl 4-[(2-amino-1,3-thiazol-5-yl)methyl]benzoate](/img/structure/B175400.png)
